REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]3[O:16][C:15]([CH:17]=O)=[CH:14][CH:13]=3)[CH:10]=2)[N:5]=[CH:4][NH:3]1.Cl.[CH3:20][S:21]([CH2:24][CH2:25][NH2:26])(=[O:23])=[O:22].C(O)(=O)C.CCN(C(C)C)C(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C1COCC1.O>[CH3:20][S:21]([CH2:24][CH2:25][NH:26][CH2:17][C:15]1[O:16][C:12]([C:9]2[CH:10]=[C:11]3[C:6](=[CH:7][CH:8]=2)[N:5]=[CH:4][NH:3][C:2]3=[O:1])=[CH:13][CH:14]=1)(=[O:23])=[O:22] |f:1.2,5.6,7.8|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
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Name
|
|
Quantity
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4.1 g
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Type
|
reactant
|
Smiles
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Cl.CS(=O)(=O)CCN
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
10.5 g
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Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 35° C. (internal temperature) for 2.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was then cooled to 20° C. (internal temperature)
|
Type
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STIRRING
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Details
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the mixture was stirred at ambient temperature the reaction
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min The liquid phases
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with THF (50 mL)
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated aqueous NH4Cl (50 mL)
|
Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH in DCM providing the compound of formula (XI) (3.1 g)
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(NC=NC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |